molecular formula C7H2Cl2F2O2 B14249697 4,5-Dichloro-2,3-difluorobenzoic acid CAS No. 184722-90-5

4,5-Dichloro-2,3-difluorobenzoic acid

Cat. No.: B14249697
CAS No.: 184722-90-5
M. Wt: 226.99 g/mol
InChI Key: UOVQIKZJHZZTEF-UHFFFAOYSA-N
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Description

4,5-Dichloro-2,3-difluorobenzoic acid is a chemical compound with the molecular formula C7H2Cl2F2O2 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and two fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-2,3-difluorobenzoic acid typically involves the selective fluorination and chlorination of benzoic acid derivatives. One common method starts with 2,4-dichloro-5-fluorobenzonitrile, which undergoes hydrolysis in an acidic aqueous medium to yield this compound . The reaction conditions often involve the use of thionyl chloride and dimethylformamide (DMF) as reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process typically includes steps such as nitration, selective reduction, diazotization, and chlorination . These methods ensure the efficient production of this compound for commercial use.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2,3-difluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Thionyl Chloride (SOCl2): Used for chlorination reactions.

    Dimethylformamide (DMF): Acts as a solvent and catalyst in various reactions.

    Nitric Acid (HNO3) and Sulfuric Acid (H2SO4): Used in nitration reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while substitution reactions can produce a variety of substituted benzoic acids.

Scientific Research Applications

4,5-Dichloro-2,3-difluorobenzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-dichloro-2,3-difluorobenzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-2,3-difluorobenzoic acid is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

184722-90-5

Molecular Formula

C7H2Cl2F2O2

Molecular Weight

226.99 g/mol

IUPAC Name

4,5-dichloro-2,3-difluorobenzoic acid

InChI

InChI=1S/C7H2Cl2F2O2/c8-3-1-2(7(12)13)5(10)6(11)4(3)9/h1H,(H,12,13)

InChI Key

UOVQIKZJHZZTEF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)F)F)C(=O)O

Origin of Product

United States

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